molecular formula C7H4F4N2O2 B1278662 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline CAS No. 428871-73-2

5-Fluoro-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B1278662
M. Wt: 224.11 g/mol
InChI Key: UTRVMCDXCUQEEJ-UHFFFAOYSA-N
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Description

The compound 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is a fluorinated aniline derivative that has been the subject of various studies due to its potential applications in the synthesis of liquid crystals and pharmaceuticals. The presence of the trifluoromethyl group in the molecule is of particular interest as it can significantly influence the physical and chemical properties of the compound, as well as its reactivity in chemical synthesis .

Synthesis Analysis

The synthesis of derivatives of aniline, such as 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline, often involves multiple steps including fluorination, nitration, and substitution reactions. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, was achieved by starting with 3,5-dinitro-1-trifluoromethylbenzene, followed by fluorination, substitution with 4-methyl-1H-imidazole, and reduction, with an overall yield of about 50% . This demonstrates the complexity and challenges associated with the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is characterized by the presence of a trifluoromethyl group, which can impart a high degree of polarity to the molecule. This polar nature can influence the stability of different phases in liquid crystals, as seen in derivatives that exhibit stable smectic B and A phases . The molecular structure, including the orientation of substituents, plays a crucial role in determining the mesogenic properties of these compounds.

Chemical Reactions Analysis

The reactivity of the trifluoromethyl group in aniline derivatives has been explored in various chemical reactions. For example, the anionically activated trifluoromethyl group has been used as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines. The reaction involves the elimination of fluoride to generate intermediate products that can further undergo cyclization to form the desired heterocyclic compounds . This highlights the synthetic versatility of the trifluoromethyl group in aniline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline derivatives are influenced by the trifluoromethyl group. The derivatives exhibit a range of liquid crystalline properties, including different entropies of phase transitions, smectic layer spacings, and orientational order parameters. The trifluoromethyl group can also affect the molecular dipole moments, which in turn can stabilize monolayer smectic states in liquid crystals . Additionally, the kinetics of reactions involving aniline and trifluoroethylamine derivatives with nitrobenzenes have been studied, providing insights into the influence of the trifluoromethyl group on reaction rates and mechanisms .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is a significant intermediate in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib (Yang Shijing, 2013).
  • This compound also serves as a monodentate transient directing group (MonoTDG) in the Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating efficient synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Photophysical and Electronic Properties

  • It's also pivotal in the development of 5-aryl-2,2′-bipyridines bearing fluorine-containing aniline residues. These compounds demonstrate interesting photophysical properties, making them potential candidates for use as “push–pull” fluorophores (Kopchuk et al., 2020).
  • Spectroscopic studies of 4-nitro-3-(trifluoromethyl)aniline variants, closely related to 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline, have been conducted to understand their vibrational, structural, thermodynamic, and electronic properties, which are crucial in various applications, such as in material science (Saravanan et al., 2014).

Material Science Applications

  • The compound has been involved in the synthesis of copper and palladium complexes with potential antiproliferative activities. These complexes, derived from salicylaldimine ligands and containing fluoro and trifluoromethyl-substituted anilines, are studied for their redox-reactivity and structural properties (Kasumov et al., 2016).

Safety And Hazards

While specific safety and hazard information for 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is not available, similar compounds like 2-Fluoro-5-(trifluoromethyl)aniline are reported to be toxic in contact with skin, harmful if swallowed or inhaled, and cause skin and eye irritation .

properties

IUPAC Name

5-fluoro-2-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRVMCDXCUQEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443431
Record name 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitro-4-(trifluoromethyl)aniline

CAS RN

428871-73-2
Record name 5-Fluoro-2-nitro-4-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428871-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of N-(5-fluoro-2-nitro-4-trifluoromethyl-phenyl)-acetamide (17.8 g, 67.0 mmol) in aqueous HCl (3M, 400 mL) was heated at reflux for 3 h. The resulting suspension was cooled to 0° C. and brought to pH 8 with NaHCO3. The resulting solid was collected to yield the titled compound (13.7 g, 91% yield). The compound did not yield MS data. 1H NMR (400 MHz, CDCl3): 8.48 (d, J=7.3 Hz, 1H), 6.75-6.18 (m, 3H).
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

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